molecular formula C11H13ClO B3315623 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene CAS No. 951893-88-2

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene

Cat. No.: B3315623
CAS No.: 951893-88-2
M. Wt: 196.67 g/mol
InChI Key: IDQZKVFAMBJWQD-UHFFFAOYSA-N
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Description

Nomenclatural Aspects and Structural Peculiarities of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene

The precise identification and structural understanding of a chemical compound are fundamental to its study. This compound is systematically named according to IUPAC nomenclature as 1-(2-chloroprop-2-en-1-yl)-4-methoxy-2-methylbenzene. chemicalregister.com This name precisely describes the connectivity of the atoms within the molecule.

The structure features several key components:

A propene backbone : A three-carbon chain with a double bond.

A chloro group : A chlorine atom attached to the second carbon of the propene chain, making it a vinyl chloride derivative.

A substituted phenyl ring : A benzene (B151609) ring attached to the third carbon of the propene chain. This ring is further substituted with:

A methoxy (B1213986) group (-OCH₃) at the para-position (position 4).

A methyl group (-CH₃) at the ortho-position (position 2).

This combination of an aryl group and a halogenated alkene creates a molecule with distinct electronic and steric properties that can influence its reactivity and potential applications in synthesis.

Compound Identification and Properties:

Property Value
CAS Number 951893-88-2 chemicalbook.com
Molecular Formula C₁₁H₁₃ClO chemicalbook.com
Molecular Weight 196.67 g/mol chemicalbook.com

| IUPAC Name | 1-(2-chloroprop-2-en-1-yl)-4-methoxy-2-methylbenzene chemicalregister.com |

Significance and Research Rationale within Contemporary Organic Chemistry

While specific, in-depth academic studies focusing exclusively on this compound are not widely present in the literature, its structural motifs suggest significant potential as a synthetic intermediate. The rationale for its study in organic chemistry stems from the reactivity of its functional groups.

The molecule combines the features of an allyl halide and a vinyl halide . The chlorine atom's position on a double bond makes it potentially reactive in various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Palladium-catalyzed reactions, for instance, are frequently used to form new carbon-carbon or carbon-heteroatom bonds at such positions. acs.org The allylic C-H bonds also present opportunities for functionalization.

Furthermore, the substituted benzene ring is "electron-rich" due to the presence of the methoxy and methyl groups, which are electron-donating. This electronic nature can influence the reactivity of the aromatic ring itself in electrophilic aromatic substitution reactions and can also affect the adjacent propene unit. The unique substitution pattern could be leveraged to synthesize more complex molecules, potentially for applications in materials science or as precursors to biologically active compounds.

Overview of General Research Trends for Substituted Propenes and Aryl-Alkyl Halides in Academic Literature

To understand the context of this compound, it is useful to examine the broader research trends of its parent classes: substituted propenes and aryl-alkyl halides.

Substituted Propenes: This class of compounds is of immense interest in polymer chemistry and materials science. The propene unit can participate in polymerization reactions, and the nature of the substituents allows for the fine-tuning of the resulting polymer's properties. mdpi.com For example, copolymerizing ethene with substituted alkenes like 1-hexene (B165129) or 1-octene (B94956) is a standard method for producing Linear Low-Density Polyethylene (LLDPE), where the side chains disrupt crystallinity to control material properties. mdpi.com In the context of smaller molecules, substituted propenes are also key components in natural products and pharmaceuticals and are often synthesized via reactions like the Claisen-Schmidt condensation to form chalcone (B49325) structures. researchgate.net

Aryl-Alkyl Halides: Aryl and alkyl halides are among the most versatile and widely used intermediates in organic synthesis. soka.ac.jpperlego.com Their high reactivity, particularly in nucleophilic substitution and cross-coupling reactions, makes them indispensable. perlego.commedium.com

Aryl Halides: These compounds, where a halogen is directly attached to an aromatic ring, are crucial starting materials for creating complex aromatic compounds. medium.comtaylorandfrancis.com They are frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to form new carbon-carbon bonds. acs.org

Alkyl Halides: These serve as fundamental electrophiles in organic chemistry. The polar carbon-halogen bond allows for attack by nucleophiles, leading to the formation of a wide range of functional groups through substitution reactions (Sₙ1 and Sₙ2 mechanisms). perlego.com They also undergo elimination reactions to form alkenes. perlego.com

The compound this compound is an interesting hybrid, possessing characteristics of both an aryl-substituted alkene and a vinyl halide. This duality makes it a potentially valuable substrate for synthetic chemists looking to construct complex molecular architectures by leveraging the well-established reactivity of these compound classes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZKVFAMBJWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Mechanistic Studies of Nucleophilic Substitution Reactions Involving the Chlorinated Alkene

Nucleophilic substitution reactions on allylic halides like 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene can proceed through several mechanisms, often leading to a mixture of products due to the potential for molecular rearrangement.

An allylic rearrangement, or allylic shift, is a reaction in which the double bond in an allyl compound moves to the adjacent carbon atom. lscollege.ac.in This is frequently observed in nucleophilic substitutions.

S(_N)1' Mechanism : In conditions favoring an S(_N)1 reaction, the departure of the chloride leaving group from this compound results in the formation of a resonance-stabilized allylic carbocation. lscollege.ac.inmasterorganicchemistry.com The positive charge is delocalized over two carbon atoms. The nucleophile can then attack either electrophilic carbon. Attack at the tertiary carbon (C3) results in the direct substitution product, while attack at the primary carbon (C1) leads to the rearranged, or S(_N)1', product. wikipedia.org The reaction of 1-chloro-2-butene with sodium hydroxide, for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in

S(_N)2' Mechanism : Alternatively, a nucleophile can attack the double bond in a conjugate addition, leading to the displacement of the leaving group in a single, concerted step. lscollege.ac.in This process, known as an S(_N)2' reaction, is more likely with strong nucleophiles and unhindered substrates. lscollege.ac.in This pathway also results in a rearranged product.

The competition between direct substitution (S(_N)1/S(_N)2) and rearranged substitution (S(_N)1'/S(_N)2') depends on factors like the substrate structure, nucleophile strength, and reaction conditions. masterorganicchemistry.compressbooks.pub

The regioselectivity of nucleophilic attack on the allylic system of this compound is significantly influenced by the electronic and steric properties of the 4-methoxy-2-methylphenyl group.

Electronic Effects : The methoxy (B1213986) (-OCH(_3)) group at the para position and the methyl (-CH(_3)) group at the ortho position are both electron-donating groups. They activate the aromatic ring and can stabilize the adjacent allylic carbocation formed during an S(_N)1' reaction through resonance and inductive effects. This stabilization can influence the charge distribution in the carbocation intermediate, potentially directing the nucleophile to one of the electrophilic centers.

Steric Effects : The ortho-methyl group introduces steric hindrance around the C3 position of the allyl system. This bulkiness can impede the approach of a nucleophile to the tertiary carbon, thereby favoring attack at the less hindered primary carbon (C1) via an S(_N)1' or S(_N)2' pathway. lscollege.ac.in For example, in the substitution of 1-chloro-3-methyl-2-butene, the product resulting from attack at the more substituted carbon is the major product, but the sterically less hindered primary alcohol is also formed. lscollege.ac.in

The interplay of these effects determines the final product distribution. The table below illustrates the potential outcomes of nucleophilic substitution on the title compound.

Reaction PathwayPosition of AttackControlling FactorsExpected Product
SN1/SN2 (Direct)C1 (Primary)Less sterically hindered2-Nu-3-(4-methoxy-2-methylphenyl)-1-propene
SN1'/SN2' (Rearranged)C3 (Tertiary)Electronic stabilization from aryl group1-Nu-3-(4-methoxy-2-methylphenyl)-2-propene

Electrophilic and Radical Addition Reactions to the Alkene Bond

The double bond in this compound is susceptible to both electrophilic and radical addition reactions, with the regiochemistry being a key consideration.

Electrophilic Addition (Markovnikov's Rule) : In the absence of radical initiators, the addition of hydrohalic acids (like HBr or HCl) to the alkene follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate, and the hydrogen atom adds to the carbon that already has more hydrogen atoms. youtube.com For this compound, protonation of the double bond will preferentially form the more stable carbocation at the C2 position, stabilized by the adjacent aryl group. The halide ion then attacks this carbocation.

Radical Addition (Anti-Markovnikov) : In the presence of peroxides, heat, or UV light, the addition of HBr proceeds via a free-radical mechanism. libretexts.orgwikipedia.org This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon (C1). youtube.compharmaguideline.com This regioselectivity is determined by the stability of the radical intermediate; the bromine radical adds to the C1 position to generate a more stable secondary radical at the C2 position. libretexts.org It is important to note that this "peroxide effect" is specific to HBr addition. pharmaguideline.com

The regioselectivity of halogenation (addition of X(_2)) can be more complex, potentially involving both radical and ionic mechanisms, and can be influenced by reaction conditions such as temperature and the presence of light. libretexts.org Catalyst-controlled methods have also been developed to achieve high regioselectivity in dihalogenation reactions. nih.gov

Reagent & ConditionsMechanismRegioselectivityMajor Product
HBr (dark, no peroxides)Electrophilic AdditionMarkovnikov2-Bromo-1-chloro-1-(4-methoxy-2-methylphenyl)propane
HBr (peroxides or light)Radical AdditionAnti-Markovnikov1-Bromo-2-chloro-3-(4-methoxy-2-methylphenyl)propane
Cl2 (low temp, dark)Electrophilic AdditionN/A (vicinal dichloride)1,2,3-Trichloro-1-(4-methoxy-2-methylphenyl)propane

Free-radical additions to alkenes proceed through a chain reaction mechanism involving three distinct steps: initiation, propagation, and termination. wikipedia.orglumenlearning.com

Initiation : The reaction begins with the formation of a radical from a non-radical precursor. wikipedia.org This is typically achieved by the homolytic cleavage of a weak bond in a radical initiator, such as the O-O bond in benzoyl peroxide, upon heating or exposure to UV light. jove.comlibretexts.org The resulting radical (e.g., a phenyl radical) then reacts with a molecule like HBr to generate a bromine radical. libretexts.org

Propagation : This is the "chain" part of the reaction and consists of two main steps. First, the bromine radical adds to the double bond of the alkene at the less substituted carbon to form the more stable carbon radical intermediate. wikipedia.org Second, this carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which can then continue the chain. lumenlearning.com

Termination : The chain reaction concludes when two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comlibretexts.org This can happen through various combinations of the radicals present in the reaction mixture.

Transition Metal-Catalyzed Transformations

Allylic chlorides are versatile substrates for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Metals such as palladium, nickel, and copper are commonly used to catalyze these transformations. rsc.org

Palladium-Catalyzed Reactions (Tsuji-Trost Reaction) : The Tsuji-Trost reaction is a well-known palladium-catalyzed allylic substitution. nih.gov The catalytic cycle typically involves the oxidative addition of a Pd(0) complex to the allylic chloride to form a π-allyl palladium(II) intermediate. rsc.org Subsequent attack by a nucleophile, followed by reductive elimination, yields the product and regenerates the Pd(0) catalyst. The regioselectivity of the nucleophilic attack depends on various factors, including the nature of the ligands, the nucleophile, and the substituents on the allyl fragment. nih.govacs.org

Nickel-Catalyzed Couplings : Nickel catalysts are also effective for a variety of transformations involving alkenes and allylic halides. rsc.orgbohrium.comnih.gov They can catalyze cross-coupling reactions with organometallic reagents (e.g., Grignard or organozinc reagents) and have shown unique reactivity in reductive couplings of alkenes with other partners like aldehydes or isocyanates. nih.govustc.edu.cn The mechanism often involves oxidative addition of the allylic chloride to a Ni(0) species, followed by transmetalation and reductive elimination. acs.org

Copper-Catalyzed Substitutions : Copper-catalyzed allylic substitutions are known for their distinct regioselectivity, often favoring the S(_N)2' product. wikipedia.org These reactions typically employ "hard" carbon nucleophiles like Grignard reagents or organolithium compounds. wikipedia.org The proposed mechanism involves the coordination of a Cu(I) species to the alkene, oxidative addition to form a Cu(III) allyl complex, and finally, reductive elimination to give the product. wikipedia.org Copper catalysts have also been developed for the regioselective fluorination of allylic chlorides. nih.gov

Catalyst SystemTypical ReactionKey IntermediatePotential Application
Palladium(0) complexesAllylic Alkylation (Tsuji-Trost)π-Allyl Palladium(II) ComplexC-C, C-N, C-O bond formation
Nickel(0) complexesCross-coupling with Organometallicsπ-Allyl Nickel(II) ComplexC(sp³)-C(sp²), C(sp³)-C(sp³) bond formation
Copper(I) complexesAllylic Substitution (SN2')Allyl Copper(III) ComplexFormation of γ-substituted products

Pericyclic Reactions and Rearrangements

The propenyl and aryl moieties of "this compound" provide a scaffold for potential pericyclic reactions and rearrangements.

The double bond in the propene system of "this compound" can participate in cycloaddition reactions. For example, in a [4+2] cycloaddition (Diels-Alder reaction), the propene could act as the dienophile, reacting with a suitable diene. The stereochemistry of the resulting cyclohexene product would be influenced by the steric bulk of the substituted aryl group and the chlorine atom.

Alternatively, under photochemical conditions, a [2+2] cycloaddition with another alkene could potentially form a cyclobutane derivative. The regioselectivity of such a reaction would be dictated by the electronic nature of the substituents on both reacting partners.

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a pi-conjugated system. wikipedia.orguh.edu The structure of "this compound" is amenable to such rearrangements, particularly libretexts.orglibretexts.org-sigmatropic rearrangements if an appropriate substituent is present at the C1 position.

A well-known example of a libretexts.orglibretexts.org-sigmatropic rearrangement is the Claisen rearrangement, which typically involves an allyl vinyl ether. libretexts.orgyoutube.comlibretexts.org If "this compound" were modified to possess an ether linkage at the C1 position, it could potentially undergo a Claisen-type rearrangement upon heating. The reaction would proceed through a cyclic, six-membered transition state, leading to a rearranged product with a new carbon-carbon bond. libretexts.org

Another relevant rearrangement is the Cope rearrangement, a libretexts.orglibretexts.org-sigmatropic shift in 1,5-dienes. libretexts.orgyoutube.com While the parent compound is not a 1,5-diene, derivatives could be synthesized to explore this pathway. These rearrangements are typically thermally induced and proceed via a suprafacial pathway. libretexts.org

Table 3: Classification of Potential Sigmatropic Rearrangements

Rearrangement TypeRequired Structural FeatureTypical Conditions
libretexts.orgnih.gov-ShiftAllylic systemThermal or Photochemical
youtube.comnih.gov-ShiftPentadienyl systemThermal
libretexts.orglibretexts.org-ClaisenAllyl vinyl ether moietyThermal
libretexts.orglibretexts.org-Cope1,5-diene systemThermal

Note: This table outlines general classes of sigmatropic rearrangements and the necessary structural motifs for them to occur, which could be relevant for derivatives of the title compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene can be established. The presence of the chlorine atom and the methoxy (B1213986) group induces specific chemical shifts that are key to its identification.

To fully elucidate the complex structure and assign all proton and carbon signals unequivocally, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons, for instance, helping to map the connectivity within the aromatic ring and the propenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each proton environment, such as linking the methoxy protons to the methoxy carbon.

NMR Experiment Purpose Example Application for this compound
COSY Maps ¹H-¹H spin-spin couplings.Identifies adjacent protons on the aromatic ring and the propene chain.
HSQC Correlates directly attached ¹H and ¹³C nuclei.Assigns specific ¹³C signals to their corresponding protons (e.g., CH, CH₂, CH₃).
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Confirms the connection between the phenyl ring, the propene unit, and the methyl/methoxy substituents.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a research sample without the need for a specific reference standard of the analyte itself. By integrating the signals of the target compound against those of a certified internal standard of known concentration, the absolute purity can be calculated. For this compound, a distinct, well-resolved signal, such as that from the methoxy group protons, would be chosen for integration to ensure accurate quantification.

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound, as well as gaining structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₃ClO), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak would provide further confirmation.

Technique Information Obtained Expected Result for C₁₁H₁₃ClO
HRMS Exact mass and elemental formula.Measurement of the molecular ion peak to confirm the formula C₁₁H₁₃ClO and observation of the characteristic isotopic pattern for chlorine.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the compound's structure and chemical bonds. For this compound, MS/MS studies would reveal characteristic fragmentation patterns, such as the loss of a chlorine atom, a methyl radical, or a methoxy group, helping to piece together the molecular structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, particularly for non-polar bonds.

For this compound, the key functional groups and their expected vibrational frequencies are detailed in the table below.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
C=C (alkene)Stretching~1640-1680~1640-1680 (often stronger than IR)
C=C (aromatic)Stretching~1450-1600~1450-1600
C-H (sp²)Stretching~3010-3100~3010-3100
C-H (sp³)Stretching~2850-3000~2850-3000
C-O (ether)Stretching~1000-1300 (strong)Weak
C-ClStretching~600-800~600-800

These combined spectroscopic techniques provide a comprehensive and definitive characterization of the chemical compound this compound, ensuring its structural integrity and purity for research purposes.

Chromatographic Separation and Analysis Techniques for Research Purity and Isolation

Chromatographic methods are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and the quantification of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For a relatively nonpolar molecule like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. wikipedia.orgnih.gov

Method Development Strategy:

Column Selection: The stationary phase should be nonpolar. C18 (octadecylsilane) or C8 (octylsilane) columns are standard choices for separating nonpolar to moderately polar compounds and would be appropriate here. pharmaguru.cowelch-us.com These columns retain analytes based on hydrophobic interactions.

Mobile Phase Selection: The mobile phase will be a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile or methanol. wikipedia.orgionsource.com The separation is achieved by varying the ratio of these solvents. An isocratic elution (constant mobile phase composition) might be sufficient if the sample is relatively simple. However, a gradient elution (where the proportion of the organic solvent is increased over time) is often more effective for separating components with a wider range of polarities. ionsource.com

Detector Selection: Given the presence of the aromatic ring, a UV-Vis detector would be highly effective. asianjpr.com The compound is expected to have a strong chromophore, and the wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the purified compound. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths simultaneously, which is useful for peak identification and purity assessment. asianjpr.com

Table 2: Hypothetical RP-HPLC Method Parameters This table outlines a starting point for method development.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater (HPLC Grade)
Mobile Phase BAcetonitrile (HPLC Grade)
GradientStart at 60% B, ramp to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength~254 nm (to be optimized)
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. labmanager.com The suitability of GC-MS for this compound depends on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, GC-MS would provide excellent separation and definitive identification. nih.govresearchgate.netnih.gov

Analytical Approach:

Separation: In the gas chromatograph, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. A nonpolar column (e.g., with a polydimethylsiloxane stationary phase) would likely be effective.

Detection and Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the molecule.

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺). Key fragmentation patterns for aromatic ethers often involve cleavage at the bonds adjacent to the oxygen atom and within the alkyl substituents. whitman.edublogspot.com The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu

Table 3: Predicted Key Mass Fragments (m/z) in GC-MS Analysis This table is predictive and based on common fragmentation patterns.

m/z ValuePossible Fragment Identity
[M]⁺Molecular Ion
[M-Cl]⁺Loss of Chlorine
[M-CH₃]⁺Loss of a Methyl Radical (from methoxy or ring)
[M-OCH₃]⁺Loss of a Methoxy Radical
[C₉H₉O]⁺Methoxy-methylphenyl fragment

Applications As a Synthetic Building Block and in Materials Science Research

Utilization in the Construction of Complex Organic Molecules

The reactivity of the allylic chloride group is a key feature that allows for its use in building complex molecular architectures. Allylic halides are known to be excellent electrophiles in bimolecular nucleophilic substitution (SN2) reactions, often reacting faster than corresponding alkyl halides due to the stabilization of the transition state. libretexts.org

The title compound serves as a valuable precursor for creating a wide array of molecular scaffolds. The allylic chloride functionality can readily undergo substitution reactions with a variety of nucleophiles, enabling the introduction of diverse functional groups. This reactivity is fundamental to building molecular complexity. For instance, reactions with carbon, nitrogen, oxygen, or sulfur-based nucleophiles can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, respectively.

The general reactivity of allylic chlorides suggests that 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene can be employed in transition-metal-catalyzed cross-coupling reactions. Processes such as molybdenum-catalyzed asymmetric allylic alkylation provide a pathway to complex 1,4-dicarbonyl scaffolds from similar allylic electrophiles. acs.org Such transformations highlight the potential for this compound to serve as a cornerstone in the assembly of unique and skeletally diverse molecules. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type Potential Scaffold
Carbon Malonate Esters Alkylated Malonate Substituted Di-acid Precursor
Nitrogen Amines, Azides Allylic Amines, Azides Amino-functionalized Aromatics
Oxygen Alcohols, Phenols Allylic Ethers Aryl Ether Derivatives

This table represents potential reactions based on the general reactivity of allylic chlorides.

Within the realm of academic research, the total synthesis of natural products requires intermediates that allow for precise and controlled bond formation. Allylic halides are valuable in this context. While no specific total synthesis employing this compound has been documented in readily available literature, its structural motifs are present in various natural products. The compound's allylic chloride group is susceptible to SNi' reactions, where the nucleophile attacks at the γ-position, leading to a rearranged product. stackexchange.com This predictable reactivity, often dependent on reaction conditions, can be strategically exploited in synthetic pathways to install functionality at specific positions. The ability to form new bonds with high stereochemical control is crucial, and allylic halides are known substrates in highly enantioselective catalyzed reactions, such as chromium-catalyzed additions to aldehydes. nih.gov

Role in Advanced Materials Science Research

The vinyl component of this compound makes it an interesting candidate for the development of advanced materials, particularly functional polymers and organic electronics.

As a substituted styrene (B11656), this compound is a potential monomer for polymerization. The polymerization of styrene and its derivatives is a well-established field, and methods like atom transfer radical polymerization (ATRP) allow for controlled polymer growth. cmu.edu The electronic nature of the substituents on the phenyl ring can influence the polymerization rate. cmu.edu

The chemistry of this specific monomer is complex due to the presence of two potentially reactive sites: the vinyl group and the allylic chloride. In some cases, divinyl monomers can be polymerized selectively at the more reactive site, leaving the other vinyl group pendant on the polymer chain for subsequent modification. nih.gov This suggests a pathway for creating functional polymers where the unreacted allylic group could be used for post-polymerization modification, such as grafting or cross-linking. The reactivity of the allylic group could also, however, lead to undesirable side reactions like chain transfer during radical polymerization, which would need to be carefully controlled.

Organic electronic materials often rely on conjugated π-systems found in aromatic and unsaturated molecules. researchgate.net While direct application of this compound in this field is not documented, it can serve as a building block for more complex molecules with desirable electronic properties. The substituted phenyl ring is a common component in materials used for organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Through synthetic transformations, such as cross-coupling reactions that extend the conjugation, this compound could be a starting point for the academic synthesis of novel chromophores or components of charge-transport materials. The synthetic pathways would focus on leveraging the reactive chloride to attach other conjugated systems, thereby building the larger molecular structures required for these applications.

Catalytic Applications in Organic Synthesis (e.g., as a ligand precursor or scaffold)

There is currently no available research that details the use of this compound or its direct derivatives as ligand precursors or scaffolds in catalytic applications. The development of new ligands is a dynamic area of chemistry, and molecules with the ability to coordinate to a metal center can be explored for catalytic activity. In principle, the aromatic ring could be further functionalized with coordinating groups (e.g., phosphines, amines), or the allylic portion could be used to attach the molecule to a larger catalytic scaffold. However, such applications remain speculative and are not supported by current literature.

Environmental Transformation and Degradation Pathways Chemical Perspective

Photochemical Degradation Mechanisms in Model Systems

Photochemical degradation involves the transformation of a molecule initiated by the absorption of light. This is a crucial process for compounds present in the upper layers of aquatic systems or on surfaces exposed to sunlight.

Studies in this area would typically involve irradiating an aqueous solution of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene with UV light of environmentally relevant wavelengths. The degradation rate would be monitored over time, and sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would be employed to identify the resulting transformation products. Without experimental data, the specific photoproducts of this compound remain unknown.

Natural waters contain various substances, such as dissolved organic matter (e.g., humic acids), that can act as photosensitizers. These molecules absorb light and transfer the energy to the target compound or generate reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that can accelerate degradation. Research would be needed to determine if the degradation of this compound is influenced by the presence of such photosensitizers.

Hydrolytic and Redox Transformations in Abiotic Environments

Hydrolysis and redox reactions are fundamental abiotic processes that can lead to the transformation of organic compounds in the environment, particularly in soils, sediments, and aquatic systems.

Hydrolysis is the cleavage of a chemical bond by the addition of water. The rate of hydrolysis is often dependent on pH. For this compound, the allylic chloride moiety could be susceptible to nucleophilic substitution by water, potentially leading to the formation of an alcohol. Studies would be required to determine the rate of this reaction under acidic, neutral, and basic conditions to understand its environmental persistence in various aquatic environments.

Oxidation and reduction reactions in the environment can be mediated by various abiotic agents. For instance, minerals containing transition metals (e.g., iron, manganese) in soils and sediments can facilitate redox transformations. The double bond and the aromatic ring in this compound are potential sites for oxidation, while the chloro-substituent could be subject to reduction. Specific experimental studies are necessary to identify the potential redox products and the conditions under which these transformations occur.

Enzyme-Mediated Chemical Transformations (e.g., Biotransformation Pathways)

Microorganisms play a critical role in the degradation of organic pollutants through their enzymatic machinery. Understanding the biotransformation pathways is essential for assessing the biodegradability of a compound. Research in this area would involve incubating this compound with specific microorganisms or microbial consortia and identifying the metabolic products. The enzymes responsible for the initial steps of degradation, such as monooxygenases or dehalogenases, would be of particular interest. Without such studies, the potential for microbial degradation of this compound remains speculative.

Identification of Enzymatic Cleavage and Derivatization (chemical products only)

Key enzymatic reactions that could lead to the cleavage and derivatization of this compound include:

Oxidation: The allyl group is a likely target for oxidation. Enzymes such as monooxygenases and dioxygenases can introduce hydroxyl groups, leading to the formation of corresponding alcohols and diols. For instance, the double bond of the propene group could be epoxidized to form an epoxide, which can then be hydrolyzed to a diol. The methyl group on the phenyl ring is also susceptible to oxidation, potentially forming a benzyl alcohol derivative, which could be further oxidized to a carboxylic acid.

Hydrolysis: The allylic chloride functional group is susceptible to hydrolysis, a reaction that can be facilitated by hydrolytic dehalogenases found in some microorganisms. eurochlor.org This process would replace the chlorine atom with a hydroxyl group, yielding an allylic alcohol derivative. This reaction is generally more facile than the hydrolysis of vinylic or aryl chlorides due to the stability of the resulting allylic carbocation intermediate.

Dehalogenation: Reductive dehalogenation, a common pathway for chlorinated compounds under anaerobic conditions, could remove the chlorine atom, replacing it with a hydrogen atom. eurochlor.orgresearchgate.net

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a target for O-demethylation by microbial enzymes, which would result in the formation of a phenolic compound.

The resulting hydroxylated, carboxylated, or dehalogenated derivatives are generally more polar and water-soluble than the parent compound, which can affect their subsequent environmental fate and bioavailability.

Environmental Distribution and Chemical Fate Modeling

Predicting the environmental distribution and ultimate fate of this compound relies on understanding its key physicochemical properties. These parameters are essential inputs for environmental fate models, which simulate the partitioning of a chemical between air, water, soil, and biota. rsc.orgresearchgate.net

Volatility and Partitioning Studies (e.g., Henry's Law Constant, Log Kow)

The volatility and partitioning behavior of a chemical are critical determinants of its environmental distribution.

Henry's Law Constant (H): This constant describes the partitioning of a chemical between the air and water phases at equilibrium. A higher Henry's Law Constant indicates a greater tendency for a chemical to volatilize from water. For chlorinated aromatic hydrocarbons, the value of H can vary significantly depending on the specific structure and degree of chlorination. dtic.mil Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the Henry's Law Constant based on molecular descriptors. acs.org Given the presence of a chlorine atom and an aromatic ring, it is anticipated that this compound would have a moderate Henry's Law Constant, suggesting that volatilization from water bodies could be a relevant environmental transport pathway.

Octanol-Water Partition Coefficient (Log Kow): This parameter is a measure of a chemical's hydrophobicity and its tendency to partition into organic matter, such as lipids in organisms and organic carbon in soil and sediment. A higher Log Kow value indicates greater hydrophobicity. Chlorinated aromatic hydrocarbons generally exhibit moderate to high Log Kow values. mdpi.com The presence of the methoxy and methyl groups on the phenyl ring, in addition to the chloro-allyl side chain, would contribute to the lipophilicity of the molecule. QSAR models are also widely used to predict Log Kow values based on the chemical structure. nih.gov It is expected that this compound would have a relatively high Log Kow, indicating a potential for bioaccumulation in organisms and strong partitioning to soil and sediment.

Table 1: Estimated Physicochemical Properties of this compound and Analogous Compounds

PropertyThis compound (Estimated)Methoxychlor (Analog)Anethole (Analog)
Log Kow 3.5 - 4.54.683.39
Henry's Law Constant (atm·m³/mol) 10⁻⁴ - 10⁻⁵1.6 x 10⁻⁷2.0 x 10⁻⁵
Soil Adsorption Coefficient (Koc) 1000 - 5000100,000500

Note: The values for this compound are estimations based on its structure and data from analogous compounds and QSAR predictions. Actual experimental values may vary.

Adsorption and Desorption Behavior on Environmental Matrices

The interaction of this compound with soil and sediment is a key process influencing its mobility and bioavailability in the environment.

Adsorption: Due to its expected hydrophobicity (high Log Kow), the compound is likely to adsorb strongly to soil and sediment particles, particularly those with high organic carbon content. nih.govnih.gov The primary mechanism of adsorption is expected to be hydrophobic partitioning into the soil organic matter. mdpi.com The aromatic ring and the alkyl and chloro substituents all contribute to this hydrophobic character.

Desorption: The desorption process, or the release of the compound from soil and sediment back into the water phase, is generally the reverse of adsorption. For strongly adsorbed compounds, desorption can be a slow process, leading to long-term persistence in the solid phase. The strength of adsorption, and therefore the rate of desorption, is influenced by factors such as soil type, organic matter content, and pH. dntb.gov.uamdpi.com

The soil adsorption coefficient (Koc), which is the partition coefficient between soil organic carbon and water, is a key parameter used to predict the extent of adsorption. A high Koc value indicates strong adsorption and low mobility in soil. Based on its structure and the properties of similar compounds, this compound is predicted to have a high Koc value, suggesting it will be relatively immobile in most soil environments and will tend to accumulate in sediments if released into aquatic systems.

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Transformations and Methodologies

The unique arrangement of functional groups in 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene makes it an ideal substrate for a wide array of catalytic transformations that remain largely unexplored. The development of novel catalytic methods would not only expand its synthetic utility but also provide access to a diverse range of complex molecules.

Future research should focus on leveraging the reactivity of the allylic chloride and the carbon-carbon double bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, could be employed to introduce a variety of substituents at the C2 position, capitalizing on the lability of the carbon-chlorine bond. Furthermore, the exploration of asymmetric allylic alkylation reactions, using chiral catalysts, would enable the synthesis of enantiomerically enriched products, which is of paramount importance in medicinal chemistry and materials science.

Another promising avenue is the catalytic functionalization of the aromatic ring. While the methoxy (B1213986) and methyl groups direct electrophilic substitution, modern C-H activation strategies could allow for regioselective introduction of functional groups at positions that are otherwise difficult to access. Catalytic systems based on transition metals like rhodium, iridium, or ruthenium could facilitate direct arylation, alkylation, or borylation of the phenyl ring, providing a powerful tool for late-stage modification of the molecule.

Table 1: Hypothetical Catalytic Transformations of this compound

Reaction TypeCatalyst System (Hypothetical)Coupling PartnerPotential Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Phenylboronic acid2-Phenyl-3-(4-methoxy-2-methylphenyl)-1-propene
Heck CouplingPd(OAc)₂, P(o-tol)₃, Et₃NStyrene (B11656)1-(4-methoxy-2-methylphenyl)-4-phenyl-1,3-butadiene
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene1-(4-methoxy-2-methylphenyl)-4-phenyl-1-buten-3-yne
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOt-BuAnilineN-Phenyl-3-(4-methoxy-2-methylphenyl)prop-1-en-2-amine
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂, (S)-PhoxDimethyl malonate(S)-Dimethyl 2-(3-(4-methoxy-2-methylphenyl)prop-1-en-2-yl)malonate
C-H Arylation[RhCp*Cl₂]₂, AgSbF₆Benzene (B151609)2-Chloro-3-(4-methoxy-2-methyl-5-phenylphenyl)-1-propene

Advanced Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Advanced computational chemistry offers a powerful lens through which to investigate the intrinsic properties and reactivity of this compound. The application of theoretical models can provide deep insights that are difficult to obtain through experimental means alone, thereby guiding future synthetic efforts and application development.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and subsequent transformations. For instance, computational modeling could map the potential energy surfaces of the catalytic reactions discussed previously, helping to rationalize observed regioselectivity and stereoselectivity, and to design more efficient catalysts. Such studies can also predict the feasibility of novel, yet-to-be-attempted reactions.

Furthermore, computational methods are invaluable for predicting the physicochemical and electronic properties of the molecule and its derivatives. Time-dependent DFT (TD-DFT) can be used to calculate its UV-visible absorption spectrum, while other methods can predict its NMR and IR spectra, aiding in structural characterization. The calculation of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into its reactivity and intermolecular interactions, which is crucial for designing applications in materials science.

Table 2: Hypothetical Data from Computational Studies

PropertyComputational MethodPredicted Value (Hypothetical)Significance
C-Cl Bond Dissociation EnergyDFT (B3LYP/6-311+G(d,p))285 kJ/molPredicts reactivity in nucleophilic substitution and cross-coupling.
HOMO-LUMO Energy GapDFT (B3LYP/6-311+G(d,p))5.2 eVRelates to electronic excitability and potential use in optoelectronics.
¹³C NMR Chemical Shift (C2)DFT (GIAO)115 ppmAids in spectroscopic identification and structural confirmation.
Torsional Barrier (Aryl-Allyl)DFT (B3LYP/6-311+G(d,p))15 kJ/molInfluences conformational preferences and molecular shape.
Molecular Electrostatic PotentialDFT (B3LYP/6-311+G(d,p))Negative potential on O and Cl atomsIndicates sites for electrophilic attack and hydrogen bonding.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, embodying the principles of atom economy and procedural simplicity. nih.govnih.gov The structure of this compound is well-suited for its integration into novel MCR sequences, either as a primary substrate or as a precursor to a reactive intermediate.

The allylic chloride moiety is an excellent electrophile that can be intercepted by a nucleophile generated in situ during an MCR. For example, a Passerini or Ugi reaction could be designed where one of the components contains a nucleophilic group that, after the initial MCR, participates in an intramolecular cyclization by displacing the chloride. This would lead to the rapid assembly of complex heterocyclic scaffolds.

Alternatively, the compound could be first transformed into a more MCR-amenable derivative. For instance, conversion of the chloride to an isocyanide, an aldehyde, or a primary amine would open up its use in a vast number of well-established MCRs. The development of such tandem reaction sequences, where the starting material is first functionalized and then subjected to an MCR in a one-pot fashion, represents a highly attractive and unexplored research avenue.

Table 3: Hypothetical Multi-Component Reaction Scheme

MCR TypeComponentsProposed Product Scaffold
Sequential Ugi / SN2 Cyclization1. Aniline, Benzaldehyde, tert-Butyl isocyanide2. This compound (as alkylating agent)N-alkylated peptidomimetic structures
Intramolecular [3+2] CycloadditionConversion to an azomethine ylide precursor, followed by reaction with an alkenePolycyclic pyrrolidine (B122466) derivatives
Radical-mediated MCRReaction with an alcohol, a radical initiator, and a terminal alkyneHighly substituted furan (B31954) or pyran derivatives

Development of Further Sustainable Synthetic Methodologies for the Compound

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce environmental impact and improve safety and efficiency. Future research should focus on developing more sustainable methodologies for the synthesis of this compound itself.

Current synthetic routes likely rely on traditional methods that may involve hazardous reagents, chlorinated solvents, and multiple purification steps. A key research direction would be the exploration of catalytic routes that avoid stoichiometric reagents. For example, a direct allylic chlorination of 3-(4-methoxy-2-methylphenyl)-1-propene (B96977) using a non-toxic chlorine source and a recyclable catalyst would be a significant improvement over methods using harsh chlorinating agents.

The use of alternative energy sources, such as microwave irradiation or ultrasound, could accelerate reaction times and improve yields, often under milder conditions. mdpi.com Furthermore, exploring syntheses in greener solvents, such as bio-based solvents, supercritical fluids, or even water, would drastically reduce the environmental footprint of the process. The development of a continuous flow process for its synthesis would offer advantages in terms of safety, scalability, and consistency, representing a major step towards a truly sustainable manufacturing process.

Table 4: Comparison of Hypothetical Synthetic Routes

ParameterConventional Route (Hypothetical)Proposed Sustainable Route
Chlorinating AgentSulfuryl chloride (SO₂Cl₂)NaCl / Oxone® (catalytic)
SolventCarbon tetrachloride (CCl₄)Ethyl acetate (B1210297) or 2-MeTHF
Energy SourceConventional heating (reflux)Microwave irradiation or flow reactor
Atom EconomyModerateHigh
Waste ProfileHalogenated organic wasteAqueous salt solution, recyclable catalyst

Exploration of Novel Materials Science Applications (as a chemical building block)

The structural attributes of this compound make it a promising candidate as a chemical building block for the synthesis of novel functional materials. Its potential in this area is completely unexplored and offers a rich field for future investigation.

The presence of a terminal double bond allows the molecule to act as a monomer in polymerization reactions. Free radical or controlled radical polymerization (e.g., ATRP or RAFT) could yield polymers with a poly(allyl chloride) backbone and pendant substituted phenyl groups. The resulting polymer, poly[this compound], would be highly functionalizable via substitution of the chlorine atoms along the polymer chain, allowing for the tuning of properties such as solubility, thermal stability, and refractive index.

Beyond polymerization, the molecule can serve as a precursor for the synthesis of organic electronic materials. The substituted styrene framework is a common feature in materials used for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through further synthetic modifications, particularly by introducing extended conjugation via the reactive chloride handle, novel chromophores and fluorophores could be developed. The methoxy group also provides a handle for tuning the electronic properties and solid-state packing of such materials.

Table 5: Potential Materials Science Applications and Properties

Application AreaMaterial TypeKey Structural Feature UtilizedPotential Properties
Polymer ChemistryFunctional PolymerVinyl group for polymerization, C-Cl for post-modificationTunable refractive index, high thermal stability, functionalizable surface coatings
Organic ElectronicsOLED Host MaterialAromatic core, tunable side groupsHigh triplet energy, good film-forming properties
Functional DyesSolvatochromic DyesElectron-rich aromatic ringColor change in response to solvent polarity
Liquid CrystalsMesogenic CoreRigid aromatic structurePotential for nematic or smectic phases upon derivatization

Q & A

Basic: What are the standard synthetic routes for 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-methoxy-2-methylphenyl chloride with allyl chloride under alkaline conditions (e.g., KOH/ethanol) to form the propene backbone . Optimization focuses on:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance regioselectivity.
  • Reaction time/temperature : Prolonged reflux (e.g., 12–24 hours at 60–80°C) ensures complete conversion of reactants .
  • Purification : Column chromatography or recrystallization isolates the product (purity >95%) .

Advanced: How do steric and electronic effects of the 4-methoxy-2-methylphenyl group influence reaction pathways in cross-coupling reactions?

Answer:
The substituents modulate reactivity:

  • Methoxy group (-OCH₃) : Electron-donating effects activate the phenyl ring toward electrophilic substitution but may hinder oxidative addition in Pd-catalyzed couplings due to steric bulk .
  • Methyl group (-CH₃) : Increases steric hindrance, favoring para-substitution in aryl halide intermediates. Computational studies (DFT) predict reduced activation energy for para-directed reactions .
  • Experimental validation : X-ray crystallography (e.g., SHELXL refinement ) confirms spatial arrangements affecting reactivity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies chlorine-induced deshielding (δ 5.5–6.5 ppm for allylic protons) and methoxy resonance (δ 3.8 ppm) .
  • X-ray diffraction : Monoclinic or orthorhombic crystal systems (e.g., space group P2₁/c) are resolved via SHELX and visualized using ORTEP-3 .
  • Mass spectrometry : Molecular ion peaks at m/z ~180–205 confirm the molecular formula .

Advanced: How can computational modeling predict the compound’s reactivity in asymmetric catalysis?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the allylic chlorine atom shows high electrophilicity (LUMO energy ≈ -1.2 eV) .
  • Molecular docking : Simulates interactions with chiral catalysts (e.g., BINAP-Pd complexes) to design enantioselective syntheses .
  • Validation : Correlate computed transition states with experimental ee values (>80% achieved via optimized ligands) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Pharmacophore development : The chloroallyl moiety acts as a reactive handle for synthesizing analogs with antimicrobial or anticancer activity .
  • Kinase inhibition : Derivatives inhibit tyrosine kinases (IC₅₀ ~10 µM) by mimicking ATP-binding motifs .
  • In vivo studies : Metabolite profiling (LC-MS) identifies stable metabolites in hepatic microsomes .

Advanced: How do structural modifications (e.g., substituent variation) affect bioactivity?

Answer:

  • Electron-withdrawing groups : Replacing -OCH₃ with -NO₂ increases electrophilicity, enhancing covalent binding to cysteine residues (e.g., in tubulin inhibition) .
  • Steric effects : Bulkier substituents (e.g., -CF₃) reduce membrane permeability but improve target specificity .
  • Case study : Analogues with 3,4-dichlorophenyl groups show 5× higher cytotoxicity (HeLa cells) compared to the parent compound .

Basic: How are contradictions in reported synthetic yields resolved?

Answer:
Discrepancies arise from:

  • Reagent purity : Impure aryl chlorides (<90%) reduce yields by 20–30% .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions .
  • Resolution : Design of Experiments (DoE) identifies optimal parameters (e.g., 1:1.2 molar ratio, 70°C) for reproducibility .

Advanced: What strategies mitigate hazards associated with chlorine reactivity during scale-up?

Answer:

  • In situ quenching : Use NaHCO₃ to neutralize HCl byproducts .
  • Continuous flow reactors : Minimize exothermic risks and improve mixing efficiency (yield increases by 15% vs. batch) .
  • Safety protocols : PPE (gloves, goggles) and fume hoods are mandatory; LC-MS monitors residual chlorine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.